molecular formula C14H12N2O4 B13810415 3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid CAS No. 827025-41-2

3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid

Cat. No.: B13810415
CAS No.: 827025-41-2
M. Wt: 272.26 g/mol
InChI Key: RTAGXGFLSZLPGN-UHFFFAOYSA-N
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Description

3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.256 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid typically involves the reaction of 2-[(Methylamino)carbonyl]-4-pyridinyl with benzoic acid derivatives under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

3-[[2-[(Methylamino)carbonyl]-4-pyridinyl]oxy]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

827025-41-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoic acid

InChI

InChI=1S/C14H12N2O4/c1-15-13(17)12-8-11(5-6-16-12)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)

InChI Key

RTAGXGFLSZLPGN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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